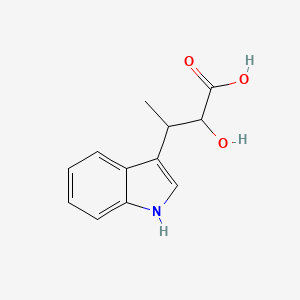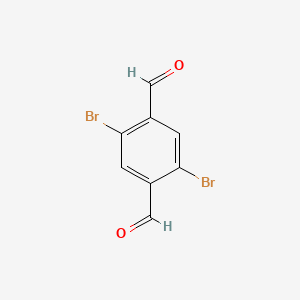
2,5-Dibromoterephthalaldehyde
Vue d'ensemble
Description
2,5-Dibromoterephthalaldehyde is an organic compound with the molecular formula C8H4Br2O2. It is a derivative of terephthalaldehyde, where two bromine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its use as an intermediate in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dibromoterephthalaldehyde can be synthesized through several methods. One common method involves the bromination of terephthalaldehyde using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs in a solvent like acetic acid or chloroform at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent, and catalyst concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromoterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2,5-Dibromoterephthalic acid.
Reduction: 2,5-Dibromobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dibromoterephthalaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,5-Dibromoterephthalaldehyde involves its reactivity due to the presence of aldehyde and bromine functional groups. These groups allow it to participate in various chemical reactions, making it a versatile intermediate. The molecular targets and pathways depend on the specific reactions and applications it is used for .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromoterephthalic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
2,5-Dibromo-1,4-diformylbenzene: Another name for 2,5-Dibromoterephthalaldehyde.
2,5-Dibromobenzene-1,4-dicarbaldehyde: Another name for this compound.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis .
Propriétés
IUPAC Name |
2,5-dibromoterephthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUKSWCSOBXUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C=O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493512 | |
| Record name | 2,5-Dibromobenzene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63525-48-4 | |
| Record name | 2,5-Dibromobenzene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromoterephthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,5-dibromoterephthalaldehyde in the synthesis of 2,3,6,7-substituted anthracene derivatives?
A1: this compound serves as a crucial starting material in the synthesis of a stable protected 1,2,4,5-benzenetetracarbaldehyde. This protected tetracarbaldehyde is a key intermediate and can be synthesized in two scalable steps from this compound. This intermediate is then converted to the desired 2,3,6,7-substituted anthracene derivative through a double intermolecular Wittig reaction, deprotection, and a final intramolecular double ring-closing condensation reaction. [] This synthetic route highlights the importance of this compound in accessing a challenging substitution pattern in anthracene chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)
![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)
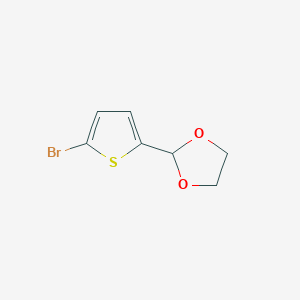
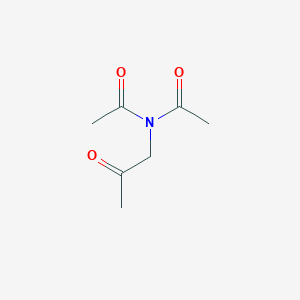

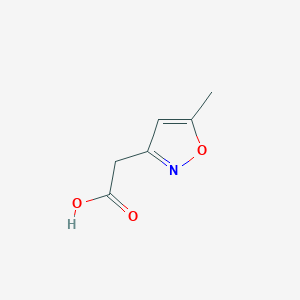




![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)
